molecular formula C20H21ClN2O5S B1225174 3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid

3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid

Cat. No. B1225174
M. Wt: 436.9 g/mol
InChI Key: HUVHEVNCIMLRMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[[3-(1-azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid is a member of benzamides.

Scientific Research Applications

Polymorphism and Crystal Engineering

  • Research on related benzoic acid derivatives, like 2-((2,6-dichlorophenyl)amino)benzoic acid, highlights the significance of studying polymorphism and cocrystal salt formation. These studies can inform the development of potential non-steroidal anti-inflammatory drugs and provide insights into the properties of similar compounds (Zhoujin et al., 2022).

Amino Acid Derivatives and Crystal Structure Analysis

  • Amino acids, such as baclofen, which are structurally related to benzoic acid derivatives, are explored for their utility in crystal engineering. Understanding the crystal structure and thermal analysis of these compounds aids in developing new materials and understanding molecular interactions (Báthori & Kilinkissa, 2015).

Synthesis and Structural Characterization

  • The synthesis and structural characterization of triphenyltin(IV) compounds derived from benzoic acid analogs provide insights into the antimicrobial activities of these compounds. Such studies are crucial for understanding the potential of benzoic acid derivatives in medical applications (Debnath et al., 2021).

Applications in Antimicrobial Activities

  • Research into novel quinazolinone derivatives involving benzoic acid derivatives suggests potential antimicrobial properties. These findings are critical in developing new pharmaceutical agents (Habib et al., 2013).

Molecular Interaction Studies

  • The examination of various benzoic acid derivatives, such as 4-aminobenzoic acid, through spectroscopic techniques, can reveal details about acid-base dissociation and molecular interactions in different solvents. This knowledge is vital for the design of new chemical entities (Baul et al., 2009).

Co-culture Engineering in Microbial Biosynthesis

  • Studies like the engineering of E. coli co-culture systems for the biosynthesis of 3-amino-benzoic acid show the potential for producing important building block molecules. This type of research can be extrapolated to the production of related benzoic acid derivatives (Zhang & Stephanopoulos, 2016).

properties

Product Name

3-[[[3-(1-Azepanylsulfonyl)-4-chlorophenyl]-oxomethyl]amino]benzoic acid

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

3-[[3-(azepan-1-ylsulfonyl)-4-chlorobenzoyl]amino]benzoic acid

InChI

InChI=1S/C20H21ClN2O5S/c21-17-9-8-14(19(24)22-16-7-5-6-15(12-16)20(25)26)13-18(17)29(27,28)23-10-3-1-2-4-11-23/h5-9,12-13H,1-4,10-11H2,(H,22,24)(H,25,26)

InChI Key

HUVHEVNCIMLRMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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